molecular formula C13H23NO3 B1143165 Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate CAS No. 188918-44-7

Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate

Cat. No.: B1143165
CAS No.: 188918-44-7
M. Wt: 241.32662
InChI Key:
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Description

Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate is a chemical compound that features a tert-butyl group, an acetyl group, and a dimethylcyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and a cyclobutyl ketone under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHIYJPTMJYMI-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C[C@H](C1(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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